2-Allylphenol

Antimicrobial MIC Structure-Activity Relationship

2-Allylphenol (2-AP) is a synthetic phenylpropanoid derivative characterized by an ortho-allyl substituent on a phenol ring. It is a colorless to light brown liquid with a phenolic odor and a boiling point of 220 °C.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 26761-75-1
Cat. No. B7767131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allylphenol
CAS26761-75-1
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESC=CCC1=CC=CC=C1O
InChIInChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2
InChIKeyQIRNGVVZBINFMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allylphenol CAS 26761-75-1: Technical Profile and Procurement Considerations


2-Allylphenol (2-AP) is a synthetic phenylpropanoid derivative characterized by an ortho-allyl substituent on a phenol ring. It is a colorless to light brown liquid with a phenolic odor and a boiling point of 220 °C . Structurally related to compounds like eugenol and thymol, 2-AP is distinguished by its established role as a biomimetic fungicide, which has been commercially deployed for over a decade [1]. Unlike many natural analogs, its synthetic origin and specific substitution pattern confer unique biological properties that are critical for certain industrial and research applications, making its differentiation from similar molecules essential for accurate scientific selection.

Why 2-Allylphenol Cannot Be Interchanged with In-Class Analogs Like Eugenol or 4-Allylphenol


Generic substitution within the class of allylphenols and phenylpropanoids is not scientifically sound due to the profound impact of the allyl group's position and the phenolic ring's substitution pattern on biological activity. For example, the ortho-allyl configuration of 2-allylphenol leads to markedly different antimicrobial and metabolic profiles compared to its para-allyl isomer (chavicol) or the methoxylated analog eugenol [1]. Studies have shown that while allyl derivatives generally exhibit increased potency against planktonic bacteria, their efficacy against biofilms can decrease, a nuance that cannot be generalized across the class [1]. Furthermore, 2-AP is subject to specific fungal biotransformation, which generates metabolites with activities distinct from the parent compound, adding another layer of complexity not shared by its analogs [2]. Relying on a substitute without accounting for these structure-specific activities can lead to failed experiments, inconsistent industrial outcomes, or an inaccurate interpretation of biological data.

Quantitative Differentiation of 2-Allylphenol: Evidence-Based Advantages Over Key Comparators


Potency of 2-Allylphenol Against Planktonic Bacteria Versus Eugenol and Guaiacol

2-Allylphenol demonstrates superior potency against planktonic cells of both Gram-positive (S. epidermidis) and Gram-negative (P. aeruginosa) bacteria when compared to the structurally similar phenylpropanoid eugenol and its demethoxylated analog guaiacol. The minimum inhibitory concentration (MIC) of 2-allylphenol is 7.8 mM for both bacterial strains, whereas eugenol shows MICs of 15 mM and 31.2 mM, respectively. Guaiacol exhibits even weaker activity, with MICs of 31.2 mM for both organisms [1].

Antimicrobial MIC Structure-Activity Relationship

Superior Antifungal Mycelial Growth Inhibition by 2-Allylphenol Metabolite Compared to Parent Compound

The antifungal efficacy of 2-allylphenol is enhanced by its biotransformation. In Rhizoctonia cerealis, 2-allylphenol is metabolized to 2-(2-hydroxypropyl) phenol, which exhibits significantly greater mycelial growth inhibition than the parent compound. The EC50 values for this metabolite against various plant pathogens are lower than those of 2-allylphenol itself, demonstrating a unique bioactivation pathway that is not a general feature of all allylphenols [1].

Antifungal Metabolism Plant Pathology

Enhanced Fungicidal Activity via Synthetic Derivatization of 2-Allylphenol

The 2-allylphenol scaffold offers a significant advantage as a platform for creating highly potent antifungal agents. Simple chemical modifications, such as replacing the hydroxyl group with a methoxy or acetyl group, result in a dramatic increase in activity against Botrytis cinerea [1]. This contrasts with the more limited potential for analogous enhancements reported for some natural phenylpropanoid scaffolds.

Antifungal Derivatization Structure-Activity Relationship

Cytokine Suppression by 2-Allylphenol in a Murine Peritonitis Model

In a carrageenan-induced peritonitis model, 2-allylphenol (2-AP) demonstrated a quantifiable anti-inflammatory effect by significantly inhibiting leukocyte migration and reducing the release of key pro-inflammatory mediators, TNF-α and IL-1β [1]. While direct numerical comparisons to other compounds in the same model are limited in the current evidence base, the in vivo confirmation of cytokine modulation at specific doses (25-100 mg/kg) provides a verified biological activity profile distinct from simple structural analogs that may lack this specific immunomodulatory capacity.

Anti-inflammatory Cytokine In Vivo

Differential Inhibition of Glutathione S-Transferase by 2-Allylphenol Compared to Eugenol Analogs

2-Allylphenol exhibits a distinct interaction profile with human and rat glutathione S-transferases (GSTs), enzymes critical for detoxification and drug metabolism. In a study comparing reversible GST inhibition, 2-allylphenol was found to be the poorest inhibitor among the tested compounds, which included eugenol, eugenol methyl ether, isoeugenol methyl ether, and 4-propylphenol [1]. This lower inhibitory potential is a specific and quantifiable difference that has implications for co-administered compounds or its own metabolic fate.

Enzyme Inhibition Drug Metabolism GST

Validated Research and Industrial Applications for 2-Allylphenol Based on Comparative Evidence


Antimicrobial Studies on Planktonic Bacteria

2-Allylphenol is an ideal candidate for investigations into the mechanism of action against planktonic Gram-positive and Gram-negative bacteria. Its superior MIC values (7.8 mM) compared to eugenol (15-31.2 mM) and guaiacol (31.2 mM) make it a more potent tool for probing bacterial cell wall disruption and metabolic inhibition [1].

Development of Next-Generation Antifungal Agents

The 2-allylphenol scaffold serves as a powerful starting point for the rational design of novel fungicides. Evidence shows that simple modifications can increase potency against Botrytis cinerea by up to 68-fold, and its own metabolism yields a more active compound, making it a validated platform for agrochemical and pharmaceutical antifungal discovery programs [2].

In Vivo Inflammation and Immunology Research

With documented in vivo reduction of pro-inflammatory cytokines TNF-α and IL-1β in a murine peritonitis model [3], 2-allylphenol is a specific chemical probe for studying adenosinergic and anti-inflammatory pathways. Its activity profile distinguishes it from other allylphenols and supports its use in preclinical research focused on immunomodulation.

Drug Metabolism and Drug-Drug Interaction Studies

Given its classification as a 'poor inhibitor' of glutathione S-transferases compared to eugenol and other analogs [4], 2-allylphenol is a valuable control compound or alternative when studying xenobiotic metabolism. It allows researchers to decouple biological activity from potential interference with GST-mediated detoxification pathways.

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